molecular formula C11H15BrN2 B1524232 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine CAS No. 1220030-81-8

5-Bromo-2-(2-methylpiperidin-1-yl)pyridine

Cat. No.: B1524232
CAS No.: 1220030-81-8
M. Wt: 255.15 g/mol
InChI Key: BLIYMVCMTUQCKH-UHFFFAOYSA-N
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Description

Chemical Name: 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine CAS No.: 1220030-81-8 Molecular Formula: C₁₁H₁₅BrN₂ Molecular Weight: 255.15 g/mol Hazard Class: IRRITANT .

This compound features a pyridine ring substituted with a bromine atom at position 5 and a 2-methylpiperidine group at position 2. The piperidine moiety introduces steric bulk and basicity, while the bromine atom enhances electrophilic reactivity. It is utilized in medicinal chemistry and catalysis, often as a ligand or intermediate .

Properties

IUPAC Name

5-bromo-2-(2-methylpiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-9-4-2-3-7-14(9)11-6-5-10(12)8-13-11/h5-6,8-9H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIYMVCMTUQCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with 2-methylpiperidine. The reaction is carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-methylpiperidin-1-yl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives with different substitution patterns.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized forms.

    Reduction Reactions: Products include reduced piperidine derivatives.

Scientific Research Applications

5-Bromo-2-(2-methylpiperidin-1-yl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the pyridine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the nature of the target and the specific biological pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Pyridine Ring
2.1.1. 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine
  • CAS No.: 1289089-91-3
  • Molecular Formula : C₁₀H₁₄BrN₃
  • Key Differences :
    • Pyrimidine core (vs. pyridine), increasing nitrogen content and altering electronic properties.
    • 4-Methylpiperidine substituent (vs. 2-methylpiperidine), leading to distinct steric and conformational effects.
  • Impact : Reduced molecular weight (227.1 g/mol) and increased polarity due to additional nitrogen .
2.1.2. 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • CAS No.: 210963-93-2
  • Molecular Formula : C₉H₁₁BrN₂
  • Key Differences :
    • Pyrrolidine substituent (5-membered ring) instead of piperidine (6-membered ring).
    • Smaller ring size reduces steric hindrance and basicity.
  • Impact : Lower molecular weight (227.1 g/mol) and altered solubility profile .
2.1.3. 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
  • CAS No.: 1033202-41-3
  • Molecular Formula : C₁₀H₁₁BrN₃O₂
  • Key Differences :
    • Nitro group at position 3 introduces strong electron-withdrawing effects.
    • Altered electronic distribution enhances reactivity toward nucleophilic substitution.
2.2. Substituent Modifications on the Piperidine Ring
2.2.1. 5-Bromo-2-(piperazin-1-yl)pyridine
  • Molecular Formula : C₉H₁₁BrN₄
  • Key Differences :
    • Piperazine substituent (two nitrogen atoms in the ring) instead of piperidine.
  • Impact : Enhanced hydrogen-bonding capacity and solubility in polar solvents due to additional amine groups .
2.2.2. 5-Bromo-2-(tert-butyl)pyridine
  • Molecular Formula : C₉H₁₂BrN
  • Key Differences :
    • tert-Butyl group (bulky, electron-donating) replaces 2-methylpiperidine.
  • Impact : Increased hydrophobicity and steric shielding of the pyridine ring, reducing reaction rates in electrophilic substitution .

Structural and Electronic Analysis

Parameter Target Compound Pyrimidine Analog Pyrrolidine Analog
Core Heterocycle Pyridine Pyrimidine Pyridine
Substituent 2-Methylpiperidine 4-Methylpiperidine Pyrrolidine
Molecular Weight (g/mol) 255.15 227.1 227.1
Polarity Moderate High Moderate
Reactivity Electrophilic Electrophilic/Nucleophilic Electrophilic

Biological Activity

5-Bromo-2-(2-methylpiperidin-1-yl)pyridine is a heterocyclic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a bromine atom at the 5-position of a pyridine ring, coupled with a 2-methylpiperidine moiety. This unique structure enhances its reactivity and binding affinity to various biological targets.

Synthesis Methodology:
The synthesis typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with 2-methylpiperidine under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is generally conducted at elevated temperatures to ensure complete conversion. Continuous flow reactors may be employed in industrial settings to improve yield and efficiency.

Research indicates that this compound exhibits significant biological activity through its interaction with various receptors and enzymes. It can act as both an agonist and antagonist, influencing neurotransmission and enzyme inhibition pathways. Its bromine substituent plays a crucial role in modulating these interactions.

Pharmacological Effects

The compound has been studied for its potential effects on neurological disorders, given its ability to interact with neurotransmitter systems. Specific studies have shown that it may influence:

  • Neurotransmitter Receptors: Modulating serotonin and dopamine receptor activity.
  • Enzyme Inhibition: Potential inhibition of enzymes related to neurodegenerative diseases.

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective properties of this compound in animal models of Parkinson's disease. The results demonstrated that the compound significantly reduced dopaminergic neuron loss and improved motor function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Anticancer Activity

Another investigation focused on the anticancer properties of this compound, where it was tested against various cancer cell lines. The findings indicated that it exhibited dose-dependent cytotoxicity, particularly against breast and lung cancer cells, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(5-Bromo-2-pyridinyl)-4-methylpiperidineBromine at 5-position, methylpiperidineDifferent substitution pattern
1-(5-Bromo-2-pyridinyl)-2-methylpyrrolidineBromine at 5-position, methylpyrrolidineDistinct ring structure
5-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)pyridineChlorine instead of bromineDifferent halogen affecting reactivity

The comparative analysis reveals that the specific substitution pattern in this compound imparts distinct chemical and biological properties that enhance its utility in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(2-methylpiperidin-1-yl)pyridine
Reactant of Route 2
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5-Bromo-2-(2-methylpiperidin-1-yl)pyridine

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